molecular formula C26H25NO3S B383223 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine CAS No. 385786-39-0

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

Cat. No. B383223
CAS RN: 385786-39-0
M. Wt: 431.5g/mol
InChI Key: DAJBAAQACVTYSQ-UHFFFAOYSA-N
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Description

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine, also known as TBN or TBN-9, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. TBN-9 is a member of the benzothiazepine family of compounds, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Anti-Cancer Activity

The TMP group has been identified as a critical pharmacophore in the development of anti-cancer agents. Compounds containing TMP have shown to effectively inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . The benzothiazepine ring system, often found in cardiovascular drugs, could be repurposed for cancer treatment due to its ability to interact with biological targets.

Anti-Fungal and Anti-Bacterial Properties

Research indicates that TMP-bearing compounds possess significant anti-fungal and anti-bacterial properties . This includes activity against challenging pathogens like Helicobacter pylori and Mycobacterium tuberculosis , suggesting potential applications in treating infectious diseases.

Antiviral Potential

The TMP moiety has been associated with antiviral activity against viruses such as HIV, hepatitis C, and influenza . The structural complexity of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine could be explored for its potential to inhibit viral replication or entry into host cells.

Anti-Parasitic Effects

Compounds with the TMP pharmacophore have demonstrated efficacy against parasitic infections caused by organisms like Leishmania , Malaria , and Trypanosoma . The benzothiazepine core could enhance these properties, offering a new avenue for anti-parasitic drug development.

Neuroprotective Applications

The TMP group has been linked to anti-Alzheimer and anti-depressant effects . The combination with benzothiazepine could lead to novel treatments for neurodegenerative diseases and mood disorders.

Cardiovascular Research

Benzothiazepines are well-known for their role in cardiovascular drugs, particularly as calcium channel blockers . The unique structure of this compound could be investigated for new cardiovascular therapies, potentially offering benefits over existing medications.

Anti-Inflammatory Activity

There is evidence to suggest that TMP-containing compounds can exhibit anti-inflammatory properties . This, coupled with the benzothiazepine structure, might lead to new treatments for chronic inflammatory conditions.

Migraine Relief

The anti-migraine properties of TMP compounds provide another potential application for this molecule . Research into how the benzothiazepine ring affects this activity could result in a novel class of migraine medications.

Mechanism of Action

Target of Action

The compound 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a complex molecule that contains a Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

The TMP group’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , which is crucial for cell division and thus has implications in cancer treatment . Similarly, the inhibition of Hsp90 can affect the protein folding process and the stability of several proteins involved in cell growth and survival .

Pharmacokinetics

The tmp group is known to be a part of several therapeutically interesting drugs, suggesting that it may have favorable drug-like properties .

Result of Action

The result of the compound’s action is multi-faceted due to its interaction with multiple targets. It has shown notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus , hepatitis C virus , and influenza virus .

properties

IUPAC Name

7-(3,4,5-trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3S/c1-28-21-14-17(15-22(29-2)25(21)30-3)26-19-13-12-16-8-4-5-9-18(16)24(19)27-20-10-6-7-11-23(20)31-26/h4-11,14-15,19,26H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJBAAQACVTYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3CCC4=CC=CC=C4C3=NC5=CC=CC=C5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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